7-[(4-bromobenzyl)oxy]-6-chloro-3,4-dimethyl-2H-chromen-2-one
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Overview
Description
7-[(4-BROMOPHENYL)METHOXY]-6-CHLORO-3,4-DIMETHYL-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group, a chloro group, and a methoxy group attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-BROMOPHENYL)METHOXY]-6-CHLORO-3,4-DIMETHYL-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenol, 6-chloro-3,4-dimethylcoumarin, and suitable reagents for methoxylation.
Methoxylation: The 4-bromophenol is subjected to methoxylation using a methoxy reagent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate.
Coupling Reaction: The methoxylated product is then coupled with 6-chloro-3,4-dimethylcoumarin using a coupling reagent, such as palladium-catalyzed Suzuki-Miyaura coupling, to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of 7-[(4-BROMOPHENYL)METHOXY]-6-CHLORO-3,4-DIMETHYL-2H-CHROMEN-2-ONE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
7-[(4-BROMOPHENYL)METHOXY]-6-CHLORO-3,4-DIMETHYL-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromophenyl group.
Scientific Research Applications
7-[(4-BROMOPHENYL)METHOXY]-6-CHLORO-3,4-DIMETHYL-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(4-BROMOPHENYL)METHOXY]-6-CHLORO-3,4-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes related to various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-BROMOPHENYL METHYL SULFONE: A compound with a similar bromophenyl group but different functional groups.
6-CHLORO-3,4-DIMETHYLCOUMARIN: A compound with a similar chromen-2-one core but lacking the bromophenyl and methoxy groups.
4-METHOXY-3,4-DIMETHYLCOUMARIN: A compound with a similar methoxy group but different halogen substituents.
Uniqueness
7-[(4-BROMOPHENYL)METHOXY]-6-CHLORO-3,4-DIMETHYL-2H-CHROMEN-2-ONE is unique due to the combination of its bromophenyl, chloro, and methoxy groups attached to the chromen-2-one core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H14BrClO3 |
---|---|
Molecular Weight |
393.7 g/mol |
IUPAC Name |
7-[(4-bromophenyl)methoxy]-6-chloro-3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C18H14BrClO3/c1-10-11(2)18(21)23-16-8-17(15(20)7-14(10)16)22-9-12-3-5-13(19)6-4-12/h3-8H,9H2,1-2H3 |
InChI Key |
VGVFUYMMRKKGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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